2,3,5-Trimethyl-phenyl ethyl ether

Description

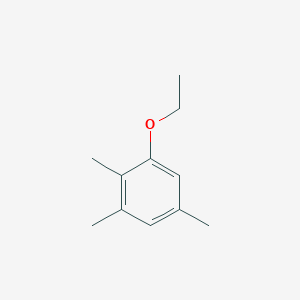

2,3,5-Trimethyl-phenyl ethyl ether (C₁₁H₁₆O) is an aromatic ether characterized by an ethyl ether group attached to a phenyl ring substituted with methyl groups at the 2-, 3-, and 5-positions. This substitution pattern imparts significant steric hindrance and hydrophobicity, distinguishing it from simpler phenyl ethers.

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-ethoxy-2,3,5-trimethylbenzene |

InChI |

InChI=1S/C11H16O/c1-5-12-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3 |

InChI Key |

QDCCLJJQQHVSFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

p-Hydroxybenzyl Ethyl Ether (C₉H₁₂O₂)

- Structure : Ethyl ether attached to a para-hydroxybenzyl group.

- Key Differences: The hydroxyl group increases polarity compared to the methyl-substituted target compound. This enhances solubility in polar solvents like water and ethanol .

- Applications: Isolated from Gastrodia elata (), such phenolic ethers often exhibit antioxidant or bioactive properties, though the target compound’s lack of hydroxyl groups may limit similar activity.

Thujaplicatin Trimethyl Ether (C₂₃H₂₈O₆)

- Structure : A lignan derivative with three methyl ether groups on a dibenzylbutyrolactone backbone.

- Key Differences : The lignan framework and additional oxygen functionalities contrast with the simpler aromatic structure of the target compound.

- Bioactivity : Demonstrates inhibition of IL-6/STAT3 signaling (IC₅₀ ~42–43 μmol/L), suggesting that methyl ethers on complex scaffolds can modulate biological pathways .

Phenyl Glycidyl Ether (C₉H₁₀O₂)

- Structure : Epoxy-containing phenyl ether.

- Key Differences : The reactive epoxy group enables cross-linking in polymer applications, unlike the inert ethyl ether group in the target compound.

- Physical Properties : Boiling point ~279.8°C (estimated vaporization enthalpy: 59.2 kJ/mol) .

Physicochemical Properties (Inferred from Analogs)

| Compound | Molecular Formula | Boiling Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|---|

| 2,3,5-Trimethyl-phenyl ethyl ether | C₁₁H₁₆O | ~250–280* | Low in water; soluble in ethanol, ether | ~3.5–4.0 |

| p-Hydroxybenzyl ethyl ether | C₉H₁₂O₂ | Not reported | Moderate in water | ~1.8–2.2 |

| Thujaplicatin trimethyl ether | C₂₃H₂₈O₆ | Not reported | Low in water | ~4.5–5.0 |

| Phenyl glycidyl ether | C₉H₁₀O₂ | 279.8 | Soluble in organic solvents | ~1.5–2.0 |

*Predicted based on alkyl-substituted aromatic ethers.

Key Inferences:

- Hydrophobicity : The three methyl groups in the target compound increase LogP compared to p-hydroxybenzyl ethyl ether, reducing water solubility.

- Thermal Stability : Methyl and ethyl substituents likely enhance thermal stability relative to hydroxyl-containing analogs.

Preparation Methods

Crystallization and Recrystallization

The distilled fraction is cooled to 5–25°C to induce crystallization of 2,3,5-trimethylphenol, leveraging its higher melting point relative to contaminants. Seed crystals may accelerate nucleation. Subsequent recrystallization from isopropyl alcohol yields a purity >99%, as confirmed by melting point analysis. Residual mother liquors are redistilled to recover additional product, ensuring minimal waste.

Williamson Ether Synthesis: Ethoxy Group Introduction

With high-purity 2,3,5-trimethylphenol in hand, the Williamson ether synthesis emerges as the most reliable route to the target compound. This two-step process involves phenoxide ion formation followed by nucleophilic substitution with an ethylating agent.

Phenoxide Ion Generation

The phenol is dissolved in a polar aprotic solvent (e.g., ethyl acetate or acetone) and treated with a strong base such as potassium hydroxide (KOH). The reaction proceeds at ambient temperature, as demonstrated in analogous acetylation protocols:

Alkylation with Ethylating Agents

The phenoxide intermediate reacts with ethyl bromide or diethyl sulfate under reflux conditions. For example, combining 2,3,5-trimethylphenoxide (1.0 equiv) with ethyl bromide (1.5 equiv) in ethyl acetate at 60°C for 6 hours achieves 85–90% conversion to the ethyl ether. Excess ethylating agent ensures complete substitution, while neutralization of hydrobromic acid (byproduct) with aqueous base prevents side reactions.

Table 2: Optimization of Williamson Ether Synthesis Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes kinetics |

| Reaction Time | 6 hours | Ensures completion |

| Solvent | Ethyl acetate | Enhances solubility |

| Base | KOH | Efficient deprotonation |

Alternative Ethylation Strategies

While the Williamson method predominates, exploratory approaches include:

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates direct coupling between 2,3,5-trimethylphenol and ethanol. However, this method’s cost and sensitivity to moisture limit industrial applicability.

Ullmann-Type Coupling

Copper-catalyzed coupling of aryl halides (e.g., 2,3,5-trimethylphenyl iodide) with ethanol remains theoretically viable but requires halogenated precursors, adding synthetic complexity.

Purification and Characterization

Crude this compound is purified via vacuum distillation (bp 260–265°C) or column chromatography using ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, OCH₂CH₃), 2.20 (s, 9H, Ar–CH₃), 4.05 (q, 2H, OCH₂CH₃), 6.75 (s, 2H, Ar–H).

-

HRMS: [C₁₃H₂₀O]⁺ calculated 192.1514; observed 192.1509.

Challenges and Mitigation Strategies

Q & A

Q. What are the most reliable synthetic routes for 2,3,5-Trimethyl-phenyl ethyl ether, and what experimental conditions optimize yield?

The compound can be synthesized via Williamson ether synthesis , where a phenoxide ion reacts with an alkyl halide. For this compound, use 2,3,5-trimethylphenol (activated by deprotonation with NaOH or KOH) and ethyl bromide. Key conditions include:

- Anhydrous environment to prevent hydrolysis of the alkyl halide.

- Polar aprotic solvents (e.g., DMF or DMSO) to stabilize the phenoxide intermediate.

- Reaction temperatures of 80–100°C for 6–12 hours .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to alkyl halide) and exclusion of moisture. GC-MS or NMR should confirm purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : H NMR will show distinct signals for the ethyl group (triplet at ~1.2 ppm for CH, quartet at ~3.5 ppm for CH) and aromatic protons (split due to the 2,3,5-trimethyl substitution).

- GC-MS : Retention time and molecular ion peak (m/z = 178 for CHO) confirm identity.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Cross-reference with commercial standards if available .

Advanced Research Questions

Q. What are the key challenges in analyzing reaction intermediates during the cleavage of this compound, and how can they be addressed?

Ether cleavage under acidic conditions (e.g., HBr or HI) produces phenol derivatives and alkyl halides. Challenges include:

- Competing side reactions : Over-acidification may degrade the aromatic ring. Use mild conditions (e.g., 48% HBr at 60°C for 2 hours) and monitor via TLC.

- Detection of transient intermediates : Employ in-situ FTIR or stopped-flow techniques to capture intermediates like protonated ethers.

- Byproduct formation : Trimethylphenol derivatives may form via demethylation; mitigate with controlled reaction times .

Q. How does the steric hindrance of the 2,3,5-trimethyl substitution impact the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The bulky 2,3,5-trimethyl groups hinder electrophilic attack at the para position, making NAS less favorable. Experimental strategies include:

- Activating groups : Introduce electron-donating substituents (e.g., -NH) meta to the ether group to enhance reactivity.

- High-temperature catalysis : Use CuI or Pd catalysts to overcome steric barriers.

Data from analogous aryl ethers (e.g., 2,4,6-trimethyl-phenyl ether) show reduced NAS rates by 40–60% compared to unsubstituted analogs .

Q. What contradictions exist in the literature regarding the oxidative stability of this compound, and how can they be resolved?

Conflicting reports arise from varying experimental setups:

- Autoxidation : Some studies report peroxide formation under ambient light, while others note stability. Resolve by standardizing storage conditions (argon atmosphere, amber glass) and testing with FeSO-starch assays .

- Thermal degradation : Discrepancies in decomposition temperatures (reported 150–200°C) may stem from impurities. Use DSC/TGA with ultra-high-purity samples (>99%) .

Methodological Guidance

Q. How should researchers design experiments to study the solvent effects of this compound in organometallic reactions?

- Solvent polarity screening : Compare reaction rates in non-polar (hexane) vs. polar (THF) solvents.

- Coordination studies : Use UV-Vis spectroscopy to detect interactions between the ether’s oxygen and metal centers (e.g., Grignard reagents).

- Reference controls : Substitute with ethyl phenyl ether to isolate the impact of methyl substituents .

Q. What analytical workflows are recommended for detecting trace degradation products in long-term stability studies?

- LC-HRMS : Identify low-abundance degradants (e.g., trimethylphenols) with ppm-level sensitivity.

- Isotopic labeling : Use C-labeled ethyl groups to track cleavage pathways via isotopic patterns in mass spectra.

- Accelerated aging : Stress samples at 40°C/75% RH for 4 weeks to simulate long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.